2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
Synthesis Analysis
Research into similar compounds, such as 2-acylmethyl-2-oxazolines and 1,2,3-triazoles, involves sophisticated synthetic strategies that employ tautomerism and complexation with metals for structural stabilization and reactivity enhancement. These strategies often explore the equilibrium between different tautomeric forms and utilize catalytic cycles for efficient synthesis (Jones et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about bond arrangements and stereochemistry. For example, oxazoline and triazole derivatives exhibit unique conformations influenced by substituents and tautomeric forms, providing insights into the stereochemical preferences and structural dynamics of these molecules (Ahmed et al., 2016).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and metal-ligand interactions. Their reactivity is often modulated by the presence of functional groups and the structural framework, leading to a diverse array of reaction pathways and products (Anouar et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. Single crystal X-ray diffraction studies provide detailed information on the crystal packing, hydrogen bonding interactions, and overall solid-state architecture (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of these compounds in synthetic chemistry and potential applications. Detailed studies on their reactivity patterns, stability under different conditions, and interactions with biological molecules contribute to a comprehensive understanding of their chemical behavior (Zheng et al., 2010).
properties
IUPAC Name |
2-[2-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16-22-25(21(27)24(16)12-11-17-7-3-2-4-8-17)15-20(26)23-13-18-9-5-6-10-19(18)14-23/h2-8,18-19H,9-15H2,1H3/t18-,19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHQVUKZEBZBKC-KDURUIRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N3CC4CC=CCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)N1CCC2=CC=CC=C2)CC(=O)N3C[C@H]4CC=CC[C@H]4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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